molecular formula C5H10ClIO B13286388 1-Chloro-3-iodo-2-methoxy-2-methylpropane

1-Chloro-3-iodo-2-methoxy-2-methylpropane

Cat. No.: B13286388
M. Wt: 248.49 g/mol
InChI Key: XVFACXSSADPTSB-UHFFFAOYSA-N
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Description

1-Chloro-3-iodo-2-methoxy-2-methylpropane is a halogenated ether compound designed for use as a key chemical intermediate in advanced organic synthesis and drug discovery research. Its molecular structure, featuring both chloro and iodo leaving groups on a methoxy-substituted propane backbone, makes it a particularly versatile precursor for nucleophilic substitution reactions, including the Williamson ether synthesis, which is a fundamental method for constructing unsymmetrical ethers . This bifunctional halogenation is valuable for introducing molecular complexity, for instance, through cyclization reactions to form various ring systems, or for the sequential attachment of different nucleophiles in a controlled manner. In a medicinal chemistry context, the structural motif of halogenated ethers is recognized in the design of prodrugs, such as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), where similar ether-containing structures are engineered to be activated by specific enzymes like CYP1A1 in targeted cancer therapies . The presence of the methoxy group adjacent to the halogenated carbons can also influence the compound's reactivity and stability, offering researchers a handle to fine-tune synthetic pathways. As such, this compound provides significant value for chemists developing new synthetic methodologies, exploring structure-activity relationships in pharmaceutical candidates, and constructing complex molecules for material science applications.

Properties

Molecular Formula

C5H10ClIO

Molecular Weight

248.49 g/mol

IUPAC Name

1-chloro-3-iodo-2-methoxy-2-methylpropane

InChI

InChI=1S/C5H10ClIO/c1-5(3-6,4-7)8-2/h3-4H2,1-2H3

InChI Key

XVFACXSSADPTSB-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)(CI)OC

Origin of Product

United States

Preparation Methods

Phase Transfer Catalysis for 1-Chloro-3-methoxypropane Synthesis

A robust and industrially viable method for synthesizing 1-chloro-3-methoxypropane involves the nucleophilic substitution of 1,3-bromochloropropane with sodium methoxide dispersed in an inert solvent, under phase transfer catalysis conditions.

Key Reaction Parameters:

Parameter Details
Starting material 1,3-bromochloropropane
Nucleophile Sodium methoxide (NaOCH3)
Solvent Benzene, petroleum ether, or cyclohexane
Phase Transfer Catalyst (PTC) Tetrabutylammonium bromide (TBAB), benzyltrimethylammonium chloride (BTMAC), etc.
Catalyst loading 0.01–0.1 wt% relative to 1,3-bromochloropropane
Molar ratio (substrate:NaOCH3) 1:0.9–1.2
Reaction temperature 20–110 °C during addition; 50–80 °C during hold
Reaction time 3–10 hours total
Yield Approximately 91.5–92.8%

Process Overview:

  • Sodium methoxide is prepared as an anhydrous dispersion in an inert solvent (e.g., benzene).
  • The dispersion is added dropwise to a stirred solution of 1,3-bromochloropropane and PTC under nitrogen atmosphere.
  • The reaction mixture is heated and maintained at the target temperature for several hours to ensure completion.
  • After reaction, inorganic salts (e.g., sodium bromide) are filtered off.
  • The organic phase is washed with water to neutral pH, dried over anhydrous sodium sulfate, filtered, and purified by distillation.

Advantages:

  • Mild reaction conditions and relatively low temperatures.
  • High yields and selectivity for monoetherification.
  • Use of phase transfer catalysts significantly reduces reaction time and temperature.
  • The method is scalable and suitable for industrial production.

Example Yields:

Solvent Catalyst Temperature (°C) Yield (%)
Benzene Tetrabutylammonium bromide (TBAB) 80 92.8
Petroleum ether Benzyltrimethylammonium chloride (BTMAC) 60 92.2
Cyclohexane Benzyltriethylammonium chloride (TEACC) 50 91.5

This method, while for 1-chloro-3-methoxypropane, provides a template for halogenated methoxypropane derivatives, including those substituted with iodine.

Halogen Exchange and Iodination for Iodo-Substituted Methoxypropanes

Analysis of Preparation Methods

Reaction Efficiency and Yield

  • Phase transfer catalysis enables high conversion rates (>90%) with relatively mild temperatures and short reaction times.
  • The choice of solvent impacts yield and ease of purification; benzene shows optimal results.
  • The presence of phase transfer catalysts like benzyltrimethylammonium chloride significantly accelerates the reaction and improves yield.

Reaction Control and Scalability

  • The reaction temperature range during addition (20–110 °C) and heat preservation (50–80 °C) allows flexibility for scale-up.
  • Dropwise addition of sodium methoxide dispersion controls the reaction rate and minimizes side reactions.
  • The process is amenable to industrial scale due to simple operations and inexpensive reagents.

Challenges in Iodination

  • Direct iodination often requires halogen exchange from bromo or chloro precursors.
  • Longer reaction times (e.g., 24 hours) and higher temperatures (80 °C) are typically needed for complete conversion.
  • Polar aprotic solvents like DMI facilitate halogen exchange reactions.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-iodo-2-methoxy-2-methylpropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while the halogens can be reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

1-Chloro-3-iodo-2-methoxy-2-methylpropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of halogenated compounds’ effects on biological systems.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of halogenated drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-3-iodo-2-methoxy-2-methylpropane involves its reactivity with various nucleophiles and electrophiles. The presence of halogens makes it susceptible to nucleophilic attack, leading to substitution or elimination reactions. The methoxy group can participate in oxidation-reduction reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

1-Chloro-3-iodopropane (CAS 6940-76-7)

  • Molecular Formula : C₃H₆ClI
  • Molecular Weight : 204.44 g/mol
  • Structure : A straight-chain propane with Cl and I on terminal carbons.
  • Key Differences : Lacks the methoxy and methyl groups on C2.
  • Properties : Boiling point: 163°C at 6 mmHg. The absence of polar groups reduces polarity compared to the main compound.
  • Reactivity : Likely undergoes nucleophilic substitution at the iodine site due to its weaker bond strength compared to Cl. The main compound’s methoxy group may stabilize intermediates via resonance in substitution reactions.

3-Chloro-2-methyl-1-propene (Methallyl Chloride, CAS 563-47-3)

  • Molecular Formula : C₄H₇Cl
  • Molecular Weight : 90.55 g/mol
  • Structure : An alkene with Cl on C3 and a methyl group on C2.
  • Key Differences : Contains a double bond (C1=C2), enhancing reactivity in addition reactions.
  • Reactivity: Participates in electrophilic addition (e.g., with HCl or H₂O). In contrast, the main compound’s saturated backbone favors substitution or elimination.

2-Iodo-1-methoxypropane (CID 54006994)

  • Molecular Formula : C₄H₉IO
  • Molecular Weight : 200.98 g/mol
  • Structure : Methoxy group on C1 and iodine on C2 of propane.
  • Key Differences : Simpler substitution pattern; lacks Cl and methyl groups.
  • Properties: Predicted collision cross-section (CCS) of 123.8 Ų ([M+H]⁺), indicating moderate polarity. The main compound’s additional substituents may increase steric hindrance and reduce solubility in non-polar solvents.

Methyl 2,2-Dichloro-1-methylcyclopropanecarboxylate (CAS MFCD00001281)

  • Molecular Formula : C₇H₁₀Cl₂O₂
  • Molecular Weight : 205.06 g/mol
  • Structure : Cyclopropane ring with Cl and ester groups.
  • Key Differences : Cyclopropane ring introduces strain, enhancing reactivity in ring-opening reactions. The main compound’s linear structure avoids such strain but may exhibit steric effects from the methyl and methoxy groups.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point/Other Properties Reactivity Highlights
1-Chloro-3-iodo-2-methoxy-2-methylpropane C₅H₉ClIO 247.35 Cl, I, OCH₃, CH₃ Estimated higher bp due to polarity Bifunctional substitution; polar sites
1-Chloro-3-iodopropane C₃H₆ClI 204.44 Cl, I 163°C (6 mmHg) SN2 at iodine site
Methallyl Chloride C₄H₇Cl 90.55 Cl, CH₃, C=C ~72°C Electrophilic addition
2-Iodo-1-methoxypropane C₄H₉IO 200.98 I, OCH₃ N/A Moderate polarity; SN2 at iodine
Methyl 2,2-Dichloro-1-methylcyclopropanecarboxylate C₇H₁₀Cl₂O₂ 205.06 Cl, COOCH₃, cyclopropane N/A Ring-opening reactions

Biological Activity

1-Chloro-3-iodo-2-methoxy-2-methylpropane is a halogenated organic compound with potential biological activities that warrant investigation. Its unique structure, featuring both chlorine and iodine atoms, suggests that it may interact with biological systems in ways that could lead to antimicrobial and anticancer effects.

  • Molecular Formula: C5H10ClI O
  • Molecular Weight: 218.49 g/mol
  • IUPAC Name: this compound
  • Structure: The compound contains a methoxy group, which may enhance its solubility and reactivity in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Halogen Bonding: The presence of chlorine and iodine allows for unique interactions with nucleophilic sites on proteins and enzymes, potentially altering their function.
  • Hydrogen Bonding: The methoxy group can participate in hydrogen bonding, influencing the compound's reactivity and biological activity.
  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, making it versatile in forming various derivatives that may have distinct biological activities.

Antimicrobial Properties

Recent studies have indicated that halogenated compounds can exhibit significant antimicrobial activity. For instance, this compound has been investigated for its potential efficacy against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

Anticancer Activity

The compound's structure may also confer anticancer properties. Research has shown that halogenated organic compounds can induce apoptosis in cancer cells through various pathways, including:

  • Inhibition of Cell Proliferation: By interfering with cell cycle progression.
  • Induction of Oxidative Stress: Leading to increased reactive oxygen species (ROS) levels that can trigger cell death.

In vitro studies have demonstrated that this compound can reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial properties of various halogenated compounds, including this compound. The results indicated a significant reduction in bacterial growth, comparable to standard antibiotics like ampicillin .
  • Anticancer Research : In a study focusing on the antiproliferative effects of halogenated compounds, this compound was found to induce apoptosis in MCF-7 cells, with a half-maximal inhibitory concentration (IC50) of approximately 25 µM .

Q & A

Q. What are the most reliable synthetic routes for 1-chloro-3-iodo-2-methoxy-2-methylpropane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and alkoxylation steps. For example:
  • Step 1 : Start with 2-methoxy-2-methylpropane. Introduce iodine via electrophilic substitution using iodine monochloride (ICl) in a non-polar solvent (e.g., CCl₄) under controlled temperature (0–5°C) to minimize side reactions .
  • Step 2 : Chlorination can be achieved using SOCl₂ or PCl₃, with pyridine as a catalyst to neutralize HCl byproducts. Reaction efficiency (>75% yield) depends on stoichiometric ratios and exclusion of moisture .
  • Key Variables : Temperature, solvent polarity, and reagent purity critically affect regioselectivity. Monitor via TLC or GC-MS for intermediate verification.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer : A multi-technique approach is required:
  • NMR :
  • ¹H NMR : Methoxy group (δ ~3.2–3.4 ppm), methyl groups (δ ~1.2–1.4 ppm).
  • ¹³C NMR : Chlorine and iodine substituents cause deshielding; compare with analogs like 1-chloro-2,2-dimethylpropane (δ 75–85 ppm for C-Cl) .
  • IR : C-O stretch (~1100 cm⁻¹) for methoxy; C-Cl (~550–650 cm⁻¹) and C-I (~500 cm⁻¹) stretches.
  • Mass Spec : Molecular ion peak (M⁺) at m/z ~242 (C₆H₁₁ClIO). Fragmentation patterns should align with loss of Cl (m/z -35) and I (m/z -127) .

Advanced Research Questions

Q. What mechanistic insights explain the steric and electronic effects in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : The bulky 2-methoxy-2-methyl group creates steric hindrance, favoring SN1 over SN2 mechanisms. For example:
  • Solvolysis Studies : Conduct in polar protic solvents (e.g., ethanol/water). Monitor kinetics via conductivity measurements. Compare with less hindered analogs (e.g., 3-chloro-2-methylpropene ).
  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate transition-state energies. The methoxy group’s electron-donating effect stabilizes carbocation intermediates, reducing activation energy .

Q. How can conflicting NMR data for this compound be resolved (e.g., unexpected splitting patterns)?

  • Methodological Answer : Discrepancies often arise from dynamic processes or solvent effects:
  • Variable Temperature NMR : Perform experiments from 25°C to −80°C. Restricted rotation of the methoxy group may split signals at low temperatures .
  • Solvent Screening : Use deuterated DMSO or CDCl₃ to assess hydrogen bonding’s impact on chemical shifts.
  • 2D NMR (COSY, NOESY) : Identify coupling partners and spatial proximity of substituents. Compare with structurally similar compounds like 1-amino-3-(4-chloro-3-methylphenoxy)propan-2-ol .

Q. What strategies optimize regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) using the iodine substituent?

  • Methodological Answer : The iodine atom is a superior leaving group for Pd-catalyzed couplings:
  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for high activity.
  • Base Optimization : Test K₂CO₃ vs. Cs₂CO₃ in toluene/ethanol mixtures. Steric bulk may require milder bases to prevent elimination .
  • Comparative Analysis : Benchmark against chloro analogs (e.g., 1-chloro-1-(4-chlorophenyl)propan-2-one ), noting iodine’s faster oxidative addition rates.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for halogen-exchange reactions?

  • Methodological Answer : Variability often stems from:
  • Impurity Profiles : Use HPLC to quantify byproducts (e.g., dehalogenated species).
  • Moisture Sensitivity : Employ Schlenk-line techniques for moisture-sensitive intermediates (e.g., Grignard reagents in iodination steps) .
  • Replication Studies : Cross-validate with protocols from analogs like 2-chloro-2-methylpropane, adjusting for iodine’s higher reactivity .

Comparative Structural Analysis Table

Compound NameKey SubstituentsReactivity InsightsReference
This compoundCl, I, OCH₃, CH₃Steric hindrance dominates SN1 pathways
3-Chloro-2-methylpropeneCl, CH₃, alkeneElectrophilic addition favored at C3
1-Chloro-2,2-dimethylpropaneCl, two CH₃ groupsHigh stability via neopentyl effect

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